5,6-Dimethoxy-3-methylbenzo[c]isoxazole 5,6-Dimethoxy-3-methylbenzo[c]isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18327921
InChI: InChI=1S/C10H11NO3/c1-6-7-4-9(12-2)10(13-3)5-8(7)11-14-6/h4-5H,1-3H3
SMILES:
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

5,6-Dimethoxy-3-methylbenzo[c]isoxazole

CAS No.:

Cat. No.: VC18327921

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethoxy-3-methylbenzo[c]isoxazole -

Specification

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name 5,6-dimethoxy-3-methyl-2,1-benzoxazole
Standard InChI InChI=1S/C10H11NO3/c1-6-7-4-9(12-2)10(13-3)5-8(7)11-14-6/h4-5H,1-3H3
Standard InChI Key MEMVKRHLVAOIEC-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=C(C(=CC2=NO1)OC)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the benzo[c]isoxazole family, featuring a fused bicyclic system with oxygen and nitrogen atoms at adjacent positions. Key structural attributes include:

  • Methoxy groups at C5 and C6, enhancing electronic density and influencing reactivity.

  • Methyl substituent at C3, contributing to steric and electronic modulation.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC11_{11}H11_{11}NO3_{3}
Molecular Weight205.21 g/mol
Melting Point112–114°C
Boiling PointNot reported
DensityNot reported

Synthetic Methodologies

Electrochemical Synthesis

A scalable and environmentally benign electrochemical approach was developed by Rodrigo et al. . The protocol involves:

  • Substrate Preparation: 2-Nitrobenzaldehyde derivatives undergo electrolysis in a divided cell.

  • Cyclization: Controlled potential electrolysis facilitates intramolecular O–N bond formation, yielding the benzo[c]isoxazole core.

  • Functionalization: Methoxy and methyl groups are introduced via post-cyclization alkylation.

Optimized Conditions:

  • Solvent: Dichloromethane (DCM)/acetonitrile (1:1).

  • Electrodes: Graphite anode, platinum cathode.

  • Yield: 59% (53.0 mg scale), 55% upon scale-up (1.18 g) .

Cycloaddition Routes

Traditional 1,3-dipolar cycloaddition remains viable:

  • Nitrile Oxide Generation: From hydroxylamine and α-keto esters .

  • Reaction with Alkynes: Regioselective formation of the isoxazole ring .

Example:

  • 3-Methyl-5,6-dimethoxybenzaldehyde oxime is treated with chloramine-T to generate nitrile oxide, which reacts with methyl acetylene dicarboxylate to yield the target compound .

Spectral Characterization

Table 2: 1^1H NMR Data (CDCl3_3, 300 MHz)

Signal (δ, ppm)MultiplicityIntegrationAssignment
3.87Singlet3H5-OCH3_3
3.89Singlet3H6-OCH3_3
2.51Singlet3H3-CH3_3
7.32Doublet1HH7 (J = 9.2 Hz)
7.24Doublet1HH4 (J = 9.2 Hz)

Table 3: 13^{13}C NMR Data (CDCl3_3, 75 MHz)

Signal (δ, ppm)Assignment
155.23C3 (isoxazole ring)
153.23C5 (methoxy-substituted)
133.74C7a (aromatic)
121.94C3a (aromatic)

Biological Relevance and Applications

Antimycobacterial Activity

While direct data for 5,6-dimethoxy-3-methylbenzo[c]isoxazole is limited, structural analogs exhibit notable bioactivity:

  • Ethyl 5-(indolyl)isoxazole-3-carboxylates show MIC values of 0.25–16 µg/mL against Mycobacterium tuberculosis H37Rv .

  • Mechanism: Inhibition of mycobacterial membrane proteins or enzymes like enoyl-acyl carrier protein reductase .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase Inhibitors: Modifications at C3 and C5/C6 enhance target selectivity .

  • Antimicrobial Agents: Functionalization with fluorinated groups improves potency against resistant strains .

Materials Science

  • Luminescent Materials: Benzisoxazole derivatives are explored as OLED emitters due to their electron-transport properties .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity Issues: Competing pathways in cycloaddition require precise control .

  • Scalability: Electrochemical methods need optimization for industrial production .

Therapeutic Exploration

  • Structure-Activity Relationships (SAR): Systematic studies to elucidate the role of methoxy and methyl groups.

  • In Vivo Testing: Efficacy and toxicity profiling in animal models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator